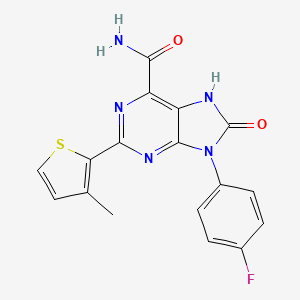
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylthiophenyl group, and a purine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, 3-methylthiophene, and purine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Coupling reactions: to attach the methylthiophenyl group.
Cyclization reactions: to form the purine core structure.
Amidation reactions: to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include the use of advanced techniques such as:
Flow chemistry: for continuous production.
Catalysis: to enhance reaction efficiency.
Purification techniques: such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Hydrolysis conditions: such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: may yield higher oxidation state derivatives.
Reduction: may yield lower oxidation state derivatives.
Substitution: may yield new compounds with different functional groups.
Hydrolysis: may yield carboxylic acids or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Inhibition of specific pathways: Affecting cellular processes.
Interaction with nucleic acids: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may include other purine derivatives with different substituents. Examples include:
- 9-(4-chlorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(4-bromophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(4-methylphenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the methylthiophenyl group may influence its solubility and stability.
Propiedades
IUPAC Name |
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c1-8-6-7-26-13(8)15-20-11(14(19)24)12-16(22-15)23(17(25)21-12)10-4-2-9(18)3-5-10/h2-7H,1H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOQEACDIFSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE](/img/structure/B3011198.png)
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
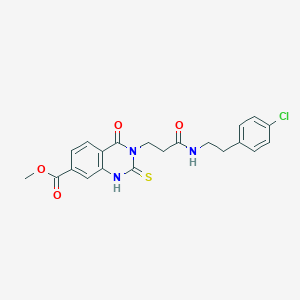
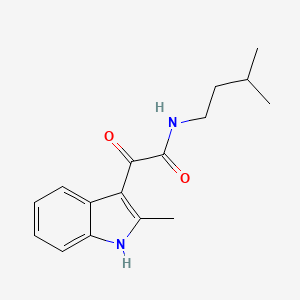
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
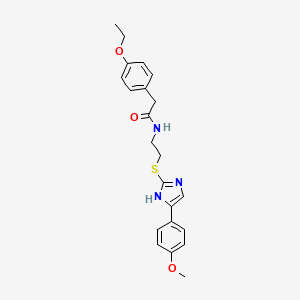
![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)
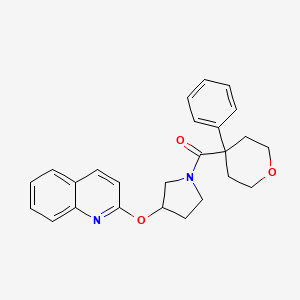
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)
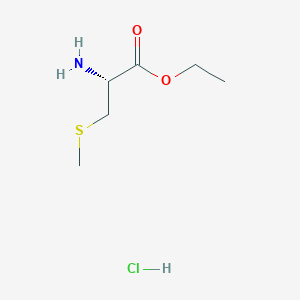
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)
